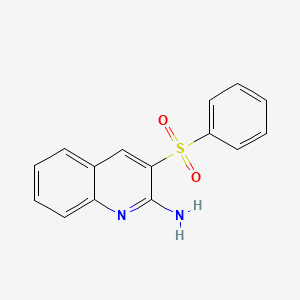
N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide, also known as TFMCO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Polyamine Catabolism in Antitumor Agents N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide's analogue, CPENSpm, represents a new class of antitumor agents. It demonstrates selective cytotoxic activity by inducing programmed cell death (PCD) in sensitive cell types through the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). This process, catalyzed by SSAT and polyamine oxidase (PAO), results in hydrogen peroxide production, suggesting a role in CPENSpm cytotoxicity via oxidative stress-induced PCD (Ha, Woster, Yager, & Casero, 1997).
Synthesis of Oxalamides A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement has been developed. This method offers a new route for the synthesis of oxalamides, which are structurally related to N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide (Mamedov et al., 2016).
Crystallization Behavior in Polymer Matrices N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), a compound related to N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide, acts as a soluble-type nucleator in poly(l-lactic acid) (PLLA) matrices. The study of the effect of thermal history and shear flow on the crystallization behavior of PLLA/OXA samples has provided insights into the fast crystallization process in polymer composites (Shen, Ma, Yu, Dong, & Chen, 2016).
Propiedades
IUPAC Name |
N-cycloheptyl-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)24-13-9-7-12(8-10-13)21-15(23)14(22)20-11-5-3-1-2-4-6-11/h7-11H,1-6H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZXZHZBCUOLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

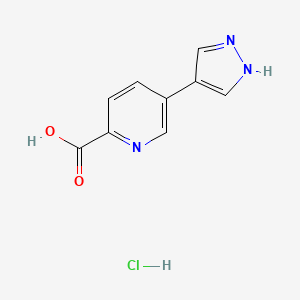

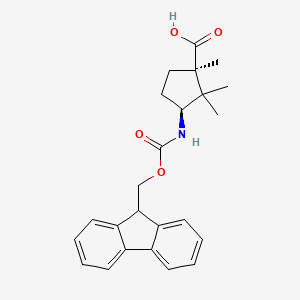

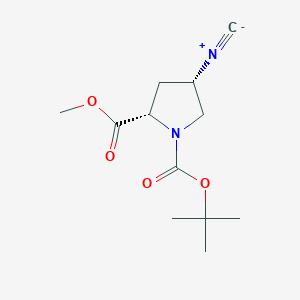
![ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B2990451.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2990454.png)

![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2990456.png)
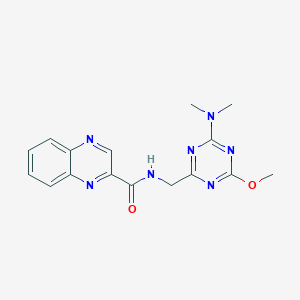
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)

